molecular formula C13H18N2O3S B5651874 N~1~-cyclopropyl-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

N~1~-cyclopropyl-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Cat. No. B5651874
M. Wt: 282.36 g/mol
InChI Key: SXZQZDJYYNIWGG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves cyclopropanation reactions, utilizing methods that afford high diastereoselectivity and enantioselectivity. For instance, the rhodium N-(arylsulfonyl)prolinate catalyzed decomposition of vinyldiazomethanes in the presence of alkenes is a general method for synthesizing functionalized cyclopropanes (Davies et al., 1996). Another approach involves asymmetric cyclopropanation of chiral vinyl sulfones with sulfur ylides, leading to enantiopure cyclopropane derivatives (Midura & Mikołajczyk, 2002).

Molecular Structure Analysis

The molecular structure of sulfonyl-containing compounds can be elucidated through techniques such as X-ray diffraction, showcasing the stereochemistry and conformation of the cyclopropane ring and sulfone substituents. For example, crystallographic analysis has been used to determine the relative stereochemistry of sulfone-substituted cyclopropanes (Yamazaki et al., 1999).

Chemical Reactions and Properties

Sulfonamide and cyclopropane moieties introduce reactive sites that participate in various chemical reactions, impacting the compounds' physical and chemical properties. Studies have explored the cycloaddition reactions and the formation of spiro-Meisenheimer adducts as mechanisms for structural diversification (Macháček et al., 1986).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and stability, are crucial for understanding the compound's behavior under different conditions. These properties are often influenced by the compound's molecular structure and the nature of its substituents. For instance, the introduction of a sulfonyl group can affect the compound's hydrophilicity and thermal stability, as discussed in the characterization of ASTA Z 7557 (Niemeyer et al., 2004).

Chemical Properties Analysis

The chemical properties, including reactivity with different reagents and under various conditions, are key to understanding how the compound can be utilized in further synthetic applications or modified for specific uses. For example, the reactivity of sulfonamide derivatives with arynes in [3+2] cycloaddition reactions highlights the potential for creating cyclic sulfoximines with significant stereocontrol (Ye et al., 2014).

properties

IUPAC Name

N-cyclopropyl-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S/c1-10-3-7-12(8-4-10)19(17,18)15(2)9-13(16)14-11-5-6-11/h3-4,7-8,11H,5-6,9H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXZQZDJYYNIWGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6753278

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